1-(5-Bromopyridin-3-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)piperazine is a chemical compound with the molecular formula C₉H₁₂BrN₃O₂S. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The presence of the bromopyridinyl and sulfonyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and piperazine.
Sulfonylation: The 5-bromopyridine undergoes sulfonylation using a sulfonyl chloride reagent to form 5-bromopyridin-3-ylsulfonyl chloride.
Nucleophilic Substitution: The 5-bromopyridin-3-ylsulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperazine derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The bromopyridinyl group can interact with enzymes or receptors, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-ylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromopyridin-3-ylsulfonyl)piperazine: Similar structure but with the bromine atom at the 4-position.
1-(5-Chloropyridin-3-ylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromopyridin-3-ylsulfonyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromopyridinyl and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c10-8-5-9(7-12-6-8)16(14,15)13-3-1-11-2-4-13/h5-7,11H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUBUIGBXHBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.